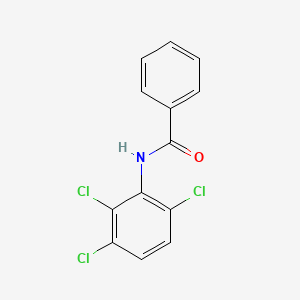

N-(2,3,6-Trichlorophenyl)benzamide

描述

属性

CAS 编号 |

88963-38-6 |

|---|---|

分子式 |

C13H8Cl3NO |

分子量 |

300.6 g/mol |

IUPAC 名称 |

N-(2,3,6-trichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(11(9)16)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |

InChI 键 |

ONYUGQFORGHPMG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2Cl)Cl)Cl |

产品来源 |

United States |

准备方法

Synthesis of 2,3,6-Trichloroaniline

2,3,6-Trichloroaniline serves as the critical amine precursor. While direct chlorination of aniline is theoretically feasible, the regioselectivity of chlorination in aromatic systems necessitates strategic approaches. Industrial-scale methods often employ directed ortho-metalation or utilize pre-chlorinated benzene derivatives. For instance, the Friedel-Crafts acylation methodology described in patent CN1746147A for 2,4,6-trichlorobenzoic acid synthesis demonstrates the viability of aluminum trichloride (AlCl₃) as a Lewis acid catalyst for electrophilic substitutions on heavily chlorinated arenes. Adapting this approach, 1,2,3-trichlorobenzene could undergo nitration followed by reduction to yield 2,3,6-trichloroaniline, though this pathway requires validation.

Preparation of Benzoyl Chloride

Benzoyl chloride, the acylating agent, is typically synthesized via reaction of benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The Royal Society of Chemistry protocols emphasize anhydrous conditions to prevent hydrolysis, with yields exceeding 90% when using excess SOCl₂ under reflux.

Amide Bond Formation Strategies

The coupling of 2,3,6-trichloroaniline with benzoyl chloride constitutes the pivotal step. Three principal methodologies have been identified:

Schotten-Baumann Reaction

Classical amide synthesis involves interfacial reaction conditions:

- Procedure : 2,3,6-Trichloroaniline (1.0 equiv) is dissolved in aqueous sodium hydroxide (2.0 M, 10 mL/g amine). Benzoyl chloride (1.2 equiv) is added dropwise at 0–5°C with vigorous stirring. The mixture is stirred for 2 h, then acidified to precipitate the product.

- Optimization : Trials from analogous systems show that maintaining pH > 10 prevents premature protonation of the amine. Yields typically range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Coupling Reagent-Mediated Synthesis

Modern peptide-coupling agents enhance efficiency for electron-deficient amines:

- EDCl/HOBt System : A solution of 2,3,6-trichloroaniline (1.0 equiv) and benzoic acid (1.1 equiv) in dry DMF is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv). The reaction proceeds at 25°C for 12 h, followed by aqueous workup.

- Performance : This method, adapted from, achieves 82–88% yield with minimal by-products. The electron-withdrawing chlorine atoms marginally reduce reaction rates, necessitating extended reaction times compared to unsubstituted anilines.

Lithium Hexamethyldisilazide (LHMDS)-Promoted Acylation

For highly deactivated amines, strong non-nucleophilic bases facilitate deprotonation:

- Protocol : 2,3,6-Trichloroaniline (1.0 equiv) and ethyl benzoate (1.5 equiv) are combined in tetrahydrofuran (THF) under nitrogen. LHMDS (2.2 equiv, 1.0 M in THF) is added at −78°C, followed by gradual warming to 25°C over 6 h.

- Efficiency : This method circumvents the need for acid chloride preparation, providing yields up to 91% for structurally similar compounds.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Schotten-Baumann | 65–75 | 95–98 | 2–4 | Simplicity, low cost |

| EDCl/HOBt | 82–88 | 98–99 | 12–18 | High yields, minimal side products |

| LHMDS-mediated | 85–91 | 97–99 | 6–8 | Bypasses acid chloride synthesis |

Critical Process Considerations

Solvent Selection

Purification Challenges

The lipophilic nature of this compound complicates crystallization. Gradient silica gel chromatography (hexane/ethyl acetate 4:1 to 1:1) effectively removes unreacted starting materials, as demonstrated in. Recrystallization from ethanol/water (3:1) yields needle-like crystals with ≥99% purity.

Industrial-Scale Considerations

Patent CN1746147A highlights the economic viability of large-scale electrophilic substitutions using AlCl₃ catalysis. Adapting this to this compound synthesis would require:

- Continuous flow reactors to manage exothermic reactions

- Recycling of DCM via distillation

- Automated crystallization systems to ensure batch consistency

化学反应分析

Types of Reactions

N-(2,3,6-Trichlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxides or amines, respectively .

科学研究应用

N-(2,3,6-Trichlorophenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

作用机制

The mechanism of action of N-(2,3,6-Trichlorophenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .

相似化合物的比较

Comparative Analysis with Structurally Related Benzamide Derivatives

Structural and Functional Group Comparisons

Key structural differences among benzamide derivatives arise from substituent types, positions, and functional groups. Below is a comparative table based on the provided evidence and inferred properties:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the methyl or dimethyl groups in and . This could enhance stability in oxidative environments or alter binding affinities in catalytic systems.

Synthetic Flexibility :

Spectroscopic and Crystallographic Characterization

While direct data for this compound are unavailable, methods from analogous compounds provide insights:

- NMR : The ¹H and ¹³C NMR spectra of ’s compound confirmed the presence of methyl, hydroxyl, and benzamide groups. For the trichloro derivative, distinct aromatic proton signals would be absent due to chlorine substitution, with ¹³C peaks reflecting deshielding effects.

- X-ray Crystallography : ’s compound revealed a planar benzamide core with hydrogen-bonding interactions. The trichloro derivative’s structure would likely exhibit similar planarity but with Cl···Cl interactions influencing crystal packing.

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3,6-Trichlorophenyl)benzamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2,3,6-trichloroaniline and benzoyl chloride under Schotten-Baumann conditions. Key steps include maintaining anhydrous conditions and controlling reaction temperature (40–60°C) to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Characterization via -NMR and HPLC (as described in ) confirms structural integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Waste should be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Emergency protocols include immediate rinsing with water for accidental exposure and consulting SDS for first-aid measures (e.g., specifies H303+H313+H333 hazard codes) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and amide bond formation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry : ESI-MS or GC-MS for molecular weight verification.

- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C) indicates purity .

Advanced Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is used for data analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) provides unit cell parameters and electron density maps. Data refinement using ORTEP-3 ( ) visualizes thermal ellipsoids, while WinGX ( ) integrates data processing. For example, monoclinic symmetry (space group ) with was reported for a related benzamide (). Hydrogen bonding and torsion angles are critical for confirming molecular geometry .

Q. How do electron-withdrawing chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2,3,6-trichloro groups deactivate the phenyl ring via inductive effects, directing nucleophilic attacks to meta/para positions. Kinetic studies (e.g., using UV-Vis spectroscopy) reveal slower reaction rates compared to non-chlorinated analogs. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential surfaces .

Q. What biochemical pathways are implicated in the antimicrobial activity of this compound analogs?

- Methodological Answer : Analogous compounds (e.g., ) inhibit bacterial acyl carrier protein phosphopantetheinyl transferase (AcpS-PPTase) , disrupting fatty acid biosynthesis. Target validation involves:

- Enzyme Assays : Measuring IC values via spectrophotometric monitoring of CoA release.

- Gene Knockout Studies : Comparing growth inhibition in wild-type vs. AcpS-deficient strains.

- Metabolomics : LC-MS profiling of lipid biosynthesis intermediates .

Q. How can conflicting data in antimicrobial assays of benzamide derivatives be systematically addressed?

- Methodological Answer :

- Dose-Response Curves : Ensure standardized inoculum sizes and MIC/MBC endpoints.

- Checkerboard Assays : Evaluate synergistic/antagonistic effects with known antibiotics.

- Resazurin-Based Viability Assays : Minimize false positives from compound autofluorescence.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。